molecular formula C14H23N3O2 B8109658 7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B8109658
M. Wt: 265.35 g/mol
InChI Key: QCNMOKBGXKNUOY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS: 1422067-79-5) features a bicyclic pyrazolo[4,3-c]pyridine core fused with a tetrahydro-2H-pyran moiety. Its molecular formula is C₁₄H₂₃N₃O₂, with a molecular weight of 265.35 g/mol . Key structural characteristics include:

  • A methoxymethyl substituent at the 7-position of the pyrazolo ring.

Synthesis and Applications
While direct synthetic details are absent in the provided evidence, analogous compounds (e.g., 7-aryl-substituted pyrazolo[4,3-c]pyridines) are synthesized via Suzuki-Miyaura cross-coupling using iodinated intermediates and boronic acids . The compound is likely a candidate for central nervous system (CNS) drug development, given its structural resemblance to bicyclic azaheterocycles optimized for metabolic stability .

Properties

IUPAC Name

7-(methoxymethyl)-2-(oxan-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-18-10-13-7-15-6-12-9-17(16-14(12)13)8-11-2-4-19-5-3-11/h9,11,13,15H,2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNMOKBGXKNUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CNCC2=CN(N=C12)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyridine Core

The tetrahydro-pyrazolo[4,3-c]pyridine system can be constructed through a [3+2] cycloaddition or cyclocondensation strategy. For example, ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (a common precursor in pyrazole syntheses) reacts with a substituted piperidinone to form the pyrazole ring. Adapting this approach:

Step 1: Preparation of the Piperidinone Intermediate
A piperidin-2-one derivative substituted with a methoxymethyl group at position 7 is synthesized. This could involve:

  • Mannich reaction : Reacting a secondary amine with formaldehyde and a ketone to introduce the methoxymethyl group.

  • Reductive amination : Using a ketone precursor (e.g., 4-methoxymethylcyclohexanone) and an amine under hydrogenation conditions.

Step 2: Hydrazone Formation
The piperidinone intermediate is treated with a hydrazine derivative functionalized with the tetrahydro-2H-pyran-4-ylmethyl group. For instance, 4-(hydrazinylmethyl)tetrahydro-2H-pyran could serve as the hydrazine source.

Step 3: Cyclization and Ring Closure
Heating the hydrazone intermediate in a polar aprotic solvent (e.g., dimethylformamide or ethyl acetate) with a base (e.g., triethylamine) facilitates cyclization to form the pyrazole ring.

Example Protocol:

ParameterCondition
Reactants Piperidinone intermediate, hydrazine derivative
Solvent Ethyl acetate
Base Triethylamine (2.5 equiv)
Temperature Reflux (80–90°C)
Reaction Time 3–5 hours
Work-up Acidification with HCl, filtration
Yield 60–75% (estimated)

Alternative Route: Multi-Component Reactions (MCRs)

Multi-component reactions offer a streamlined approach to assemble complex heterocycles in a single pot. A potential MCR route involves:

  • Amine component : Tetrahydro-2H-pyran-4-ylmethylamine.

  • Carbonyl component : Methoxymethyl-substituted cyclic ketone.

  • Hydrazine component : Pre-formed or in situ-generated hydrazine.

Reaction Mechanism:

  • Formation of an enamine from the amine and ketone.

  • Nucleophilic attack by hydrazine to form a hydrazone intermediate.

  • Cyclization via intramolecular nucleophilic substitution to form the pyrazole ring.

Advantages : Reduced purification steps and higher atom economy.
Challenges : Controlling regioselectivity and avoiding side reactions.

Post-Synthetic Modifications

If direct cyclization proves inefficient, post-synthetic functionalization may be employed:

Introduction of the Methoxymethyl Group

  • Etherification : Treating a hydroxymethyl-substituted intermediate with methyl iodide in the presence of a base (e.g., K2CO3).

  • Protection/Deprotection : Using tert-butyldimethylsilyl (TBS) protection for hydroxyl groups during earlier steps, followed by deprotection and methylation.

Tetrahydro-2H-Pyran-4-Ylmethyl Attachment

  • Alkylation : Reacting a pyrazole nitrogen with 4-(bromomethyl)tetrahydro-2H-pyran under basic conditions.

  • Mitsunobu Reaction : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple a pyran-containing alcohol to the heterocycle.

Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization rates but may increase side reactions. Non-polar solvents (e.g., toluene) favor slower, more controlled reactions.

  • Temperature : Higher temperatures (reflux) accelerate cyclization but risk decomposition. Lower temperatures (0–25°C) improve selectivity but prolong reaction times.

Catalysis

  • Acid Catalysis : Lewis acids (e.g., ZnCl2) can facilitate imine formation and cyclization.

  • Base Catalysis : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) deprotonates intermediates, driving the reaction forward.

Purification Techniques

  • Recrystallization : Using acetone/water mixtures to isolate the product.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients to separate regioisomers.

Analytical Data and Characterization

While specific spectral data for the target compound are unavailable, analogous pyrazolo[4,3-c]pyridines exhibit characteristic signals:

  • ¹H NMR :

    • Pyran protons: δ 3.5–4.0 ppm (m, OCH2)

    • Methoxymethyl: δ 3.3 ppm (s, OCH3)

    • Pyrazole CH: δ 6.2–6.5 ppm (s, 1H)

  • MS (ESI+) : m/z 266.2 [M+H]+ (calculated: 265.35 g/mol) .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Addition: It can also undergo addition reactions, particularly with electrophiles, to form new compounds.

Scientific Research Applications

7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 7-(Methoxymethyl), 2-((tetrahydro-2H-pyran-4-yl)methyl) C₁₄H₂₃N₃O₂ 265.35 High lipophilicity (predicted LogP ~2.5)
4-Ethyl-7-(4-ethoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine 7-(4-Ethoxyphenyl), 4-ethyl, 2,6-diphenyl C₂₉H₂₈N₃O 434.56 Antiproliferative activity (IC₅₀ <10 µM)
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine 2-Phenyl C₁₁H₁₃N₃ 187.25 Base structure for kinase inhibitor scaffolds
2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol 2-(Tetrahydro-2H-pyran-4-yl), 3-hydroxy C₁₁H₁₇N₃O₂ 223.27 Enhanced solubility due to polar hydroxyl group
2-(4-Fluorophenyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine 2-(4-Fluorophenyl), 5-(4-nitrophenyl) C₁₈H₁₅FN₄O₂ 338.34 Electron-withdrawing groups for redox activity

Key Comparative Insights

Substituent Effects on Bioactivity: Aryl Groups (e.g., 4-ethoxyphenyl): Enhance antiproliferative activity by modulating π-π stacking with biological targets . Methoxymethyl vs.

Stereochemical and Solubility Considerations :

  • The (tetrahydro-2H-pyran-4-yl)methyl substituent introduces a chiral center, which may influence binding to enantioselective targets (e.g., GPCRs) .
  • Polar groups like hydroxyl (as in ) improve aqueous solubility but reduce membrane permeability.

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step functionalization, similar to iodinated intermediates in .
  • Suzuki coupling (used in ) is less feasible for aliphatic boronic acids (e.g., tetrahydro-2H-pyran-4-ylmethyl), suggesting alternative strategies like alkylation or reductive amination.

Biological Activity

The compound 7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a novel chemical entity with potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical formula is C14H23N3O2C_{14}H_{23}N_{3}O_{2}, with a molecular weight of 265.35 g/mol. Its structure features a pyrazolo[4,3-c]pyridine core, which is often associated with various pharmacological activities. The presence of the methoxymethyl and tetrahydro-2H-pyran groups may influence its biological properties.

Anticancer Activity

Recent studies have indicated that compounds related to pyrazolo[4,3-c]pyridine exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). In vitro studies showed that certain derivatives demonstrated cytotoxic effects comparable to standard chemotherapeutics like cisplatin .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AMCF-715
Compound BBel-740220
7-(Methoxymethyl)-2...MCF-7TBDTBD

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that compounds with similar structures can modulate various signaling pathways associated with cancer progression, including the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

In addition to anticancer properties, some derivatives of pyrazolo[4,3-c]pyridine have shown promising antimicrobial activity against pathogenic bacteria. For example, certain compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in preliminary assays .

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
Compound CS. aureus32 µg/mL
Compound DE. coli16 µg/mL
7-(Methoxymethyl)-2...TBDTBDTBD

Study on Anticancer Activity

A study aimed at evaluating the cytotoxic effects of various pyrazolo[4,3-c]pyridine derivatives highlighted the potential of these compounds in targeting breast cancer cells. The study utilized MTT assays to assess cell viability after treatment with different concentrations of the compounds over 24 hours. Results showed a dose-dependent decrease in cell viability for several derivatives, indicating their potential as therapeutic agents against breast cancer .

Study on Antimicrobial Effects

Another relevant study focused on assessing the antimicrobial properties of structurally similar compounds against common bacterial strains. The study employed disk diffusion methods to determine the effectiveness of the compounds, revealing that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for 7-(methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis. Key parameters include:
  • Catalyst : Pd(OAc)₂ (0.009 mmol) for efficient coupling .
  • Base : Cs₂CO₃ (2 eq.) to maintain basic conditions .
  • Solvent System : Ethanol/water (3:1 v/v) for solubility and reactivity .
  • Reaction Time : 45–60 minutes under reflux (80°C) .
  • Purification : Column chromatography with EtOAc/hexane gradients (1:10 to 1:3 v/v) yields high-purity products (62–81% yields) .

Q. How can structural confirmation of the compound be achieved using spectroscopic techniques?

  • Methodological Answer : Employ a multi-technique approach:
  • ¹H/¹³C NMR : Assign peaks for methoxymethyl (δ ~3.3–3.5 ppm for CH₃O; δ ~50–60 ppm for quaternary carbons) and tetrahydro-2H-pyran (δ ~1.5–4.0 ppm) groups .
  • IR Spectroscopy : Identify C-O (1100–1250 cm⁻¹) and C-N (1350–1500 cm⁻¹) stretches .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated within ±0.001 Da) .

Q. What in vitro assays are suitable for initial antiproliferative activity screening?

  • Methodological Answer : Use cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa):
  • Dose Range : 1–100 μM, 48–72 hours incubation .
  • Controls : Include cisplatin or doxorubicin as positive controls.
  • Data Interpretation : Calculate IC₅₀ values; compare to structurally similar derivatives (e.g., 4-chlorophenyl analogs with IC₅₀ = 12–25 μM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological potency?

  • Methodological Answer :
  • Substituent Variation : Replace methoxymethyl with ethoxymethyl or aryl groups (e.g., 4-chlorophenyl) to assess steric/electronic effects .
  • Pyran Ring Modifications : Test tetrahydro-2H-pyran vs. tetrahydropyran-4-ol derivatives to evaluate hydrogen-bonding impact .
  • Biological Testing : Screen analogs in parallel for antiproliferative activity and logP (lipophilicity) to correlate SAR with pharmacokinetic properties .

Q. How should conflicting biological activity data between studies be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Replicate experiments under identical conditions (e.g., cell line passage number, assay duration) .
  • Orthogonal Assays : Validate using clonogenic assays or apoptosis markers (e.g., caspase-3 activation) .
  • Purity Analysis : Re-examine compound purity via HPLC (>95%) and elemental analysis (±0.3% theoretical) to rule out impurities .

Q. What strategies are recommended for stability and degradation studies under physiological conditions?

  • Methodological Answer :
  • Solution Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS at 0, 24, 48 hours .
  • Solid-State Stability : Store under accelerated conditions (40°C/75% RH) for 4 weeks; monitor crystallinity via XRD .
  • Degradation Pathways : Identify hydrolytic (e.g., methoxymethyl cleavage) or oxidative (pyran ring oxidation) products using HRMS/MS .

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